Norethylmorphine

Description

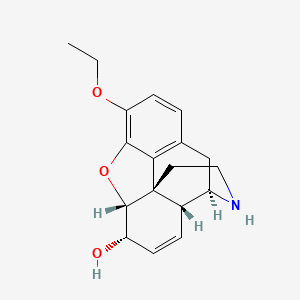

Structure

2D Structure

3D Structure

Properties

CAS No. |

72165-34-5 |

|---|---|

Molecular Formula |

C18H21NO3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-ethoxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |

InChI |

InChI=1S/C18H21NO3/c1-2-21-14-6-3-10-9-12-11-4-5-13(20)17-18(11,7-8-19-12)15(10)16(14)22-17/h3-6,11-13,17,19-20H,2,7-9H2,1H3/t11-,12+,13-,17-,18-/m0/s1 |

InChI Key |

YCZKZYXHGKGDNL-DNJOTXNNSA-N |

SMILES |

CCOC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(C=C5)O)C=C1 |

Isomeric SMILES |

CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)[C@H](C=C5)O)C=C1 |

Canonical SMILES |

CCOC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(C=C5)O)C=C1 |

Synonyms |

norethylmorphine |

Origin of Product |

United States |

Synthesis and Chemical Derivatization Methodologies

Synthetic Routes for Norethylmorphine Production for Research Purposes

The generation of this compound for research standards is primarily achieved through controlled chemical synthesis, often starting from structurally related opioid compounds. nih.govontosight.ai

N-Demethylation Strategies from Related Opioids

A primary route for synthesizing this compound involves the N-demethylation of ethylmorphine. nih.gov This process chemically removes the methyl group from the nitrogen atom of the ethylmorphine molecule. Various reagents and reaction conditions can be employed to achieve this transformation. One established method utilizes chloroformate esters in a process that has been applied to morphine and structurally similar compounds. Another approach involves a modified nonclassical Polonovski reaction, which has proven efficient for the N-demethylation of opiate alkaloids. acs.org The selection of a specific N-demethylation strategy often depends on factors such as reaction yield, purity of the resulting product, and the scalability of the synthesis. ajrconline.org

Alternative Synthetic Pathways for Generating Research Standards

While N-demethylation of ethylmorphine is a common approach, alternative synthetic pathways can also be employed to produce this compound. ontosight.ai These routes may start from different precursor molecules within the morphinan (B1239233) class of compounds. The synthesis typically involves a series of chemical reactions that may include alkylation and reduction steps to build the final this compound structure. ontosight.ai The development of these alternative pathways is important for ensuring a stable supply of high-purity this compound reference material, especially when precursor availability or reaction efficiency of the primary route is a concern. nih.gov

Advanced Characterization Techniques for Synthetic Products

Once synthesized, the identity and purity of this compound must be rigorously confirmed. A suite of advanced analytical techniques is employed for this purpose, providing a comprehensive characterization of the synthetic product. nih.govmpa.se

Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy, Fourier Transform Infrared Spectroscopy)

Spectroscopic techniques are indispensable for elucidating the molecular structure of synthesized this compound. nih.govmpa.se

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within the molecule. americanpharmaceuticalreview.commdpi.com This allows for the precise mapping of the molecular structure and confirmation that the desired chemical transformations, such as N-demethylation, have occurred. nih.govamericanpharmaceuticalreview.com Two-dimensional NMR techniques, like COSY, can further help in assigning all the proton and carbon signals, ensuring the correct connectivity of the atoms. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. rsc.orgresearchgate.netmdpi.comresearchgate.net The resulting spectrum shows characteristic peaks corresponding to specific vibrational modes of chemical bonds, such as O-H (hydroxyl) and C-O (ether) groups, which are key features of the this compound structure. researchgate.net

Chromatographic Purity Assessment and Validation (e.g., High-Performance Liquid Chromatography)

Chromatographic methods are essential for determining the purity of the synthesized this compound and for separating it from any unreacted starting materials or byproducts. mpa.sechromtech.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. bas.bgresearchgate.net For this compound, a validated HPLC method can accurately determine its purity. nih.gov The method involves passing the sample through a column packed with a stationary phase, and the separation is achieved based on the differential partitioning of the components between the stationary phase and a liquid mobile phase. chromtech.com The purity is typically determined by measuring the area of the this compound peak relative to the total area of all peaks in the chromatogram. nih.gov

High-Resolution Mass Spectrometric Identification

High-Resolution Mass Spectrometry (HRMS) is a highly sensitive and specific technique used to determine the elemental composition and exact mass of the synthesized this compound. mpa.sedshs-koeln.de By measuring the mass-to-charge ratio of the ionized molecule with very high accuracy, HRMS provides unambiguous confirmation of the compound's identity. nih.gov This technique is crucial for distinguishing this compound from other compounds with similar molecular weights. ndtlindia.com

Derivatization Approaches for Enhanced Research Utility

The chemical structure of this compound, featuring a secondary amine at the N-17 position and phenolic and alcoholic hydroxyl groups, provides multiple sites for chemical modification. Derivatization at these sites can produce molecules with tailored properties for specific research needs, such as enhanced detectability in analytical systems or specific interactions with biological targets.

Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and to serve as internal standards for quantitative mass spectrometry. The synthesis of isotopically labeled this compound can be achieved by introducing heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), into its structure.

A well-established method for this is through the N-alkylation of a precursor molecule. For instance, a synthetic route analogous to the labeling of similar opiate structures can be employed. mdpi.com This involves the N-demethylation of a related alkaloid to yield a "nor-" compound, which can then be alkylated. In the case of this compound, which is already an N-dealkylated metabolite, direct alkylation of the secondary amine is feasible.

A common strategy involves using an isotopically labeled alkylating agent, such as [¹³C]methyl iodide, to introduce a labeled methyl group onto the nitrogen atom. mdpi.com This would produce [N-methyl-¹³C]this compound. While this specific derivative is not this compound itself, the methodology demonstrates how this compound could be synthesized with an isotopically labeled ethyl group (e.g., using [¹³C₂]ethyl iodide) for use as a stable isotope-labeled internal standard in quantitative analyses. The use of stable isotopes like ¹³C is preferred as it avoids the handling of radioactive material and provides high analytical accuracy by minimizing overlap with naturally abundant isotopes. mdpi.com

Table 1: Examples of Isotopically Labeled Opioid Analogs and Labeling Strategy

| Compound | Labeling Strategy | Precursor | Labeled Reagent | Reference |

|---|---|---|---|---|

| [methyl-¹³C]codeine | N-alkylation | Norcodeine | [¹³C]methyl iodide | mdpi.com |

| [¹³C]-Labeled Morphine | O-demethylation | [methyl-¹³C]codeine | L-Selectride® | mdpi.com |

| Deuterated Analogs | General Synthesis | Various | Deuterated Solvents/Reagents | otsuka.co.jp |

Ligand Probes

Ligand probes are essential tools for studying receptor-ligand interactions, receptor distribution, and cellular trafficking. These probes are typically created by attaching a reporter molecule, such as a fluorophore or a radiolabel, to the parent compound. The secondary amine of this compound is an ideal site for such modifications, often via a linker to minimize steric hindrance and preserve binding affinity. mdpi.comnih.gov

Fluorescent Probes: The synthesis of fluorescent probes from this compound would follow established methodologies for similar opioid alkaloids. nih.gov A common approach involves first functionalizing the nitrogen atom with a linker containing a reactive group, such as a carboxylic acid or an amine. For example, reacting this compound with ethyl bromoacetate (B1195939) would introduce a carboxymethyl group at the nitrogen position. mdpi.com This carboxylic acid can then be coupled to an amine-reactive fluorescent dye (e.g., a derivative of fluorescein, rhodamine, or Cy5) using standard peptide coupling chemistry. nih.gov The resulting fluorescently labeled this compound could be used in techniques like fluorescence microscopy and flow cytometry to visualize opioid receptors in cells and tissues. nih.govjneurosci.org

Radioligands: For use in highly sensitive receptor binding assays and in vivo imaging techniques like Positron Emission Tomography (PET), this compound can be derivatized into a radioligand. This typically involves incorporating a radionuclide such as Tritium (³H) or Carbon-14 (¹⁴C). The synthesis of a ¹⁴C-labeled this compound could be accomplished by using a ¹⁴C-labeled ethylating agent during its synthesis. For example, reacting normorphine with ¹⁴C-ethyl iodide would yield ¹⁴C-norethylmorphine. Such radioligands are invaluable for quantifying receptor density and affinity in biological samples with high precision. researchgate.netalraziuni.edu.ye

The development of these derivatized forms of this compound significantly expands its utility beyond forensic analysis, providing sophisticated tools to advance pharmacological research into the opioid system.

Preclinical Metabolic Pathway Elucidation

Enzymatic N-Demethylation of Ethylmorphine to Norethylmorphine

The conversion of ethylmorphine to this compound occurs through N-demethylation, a reaction catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govwada-ama.orgmpa.se This metabolic step is one of the primary biotransformation pathways for ethylmorphine, alongside O-deethylation to morphine. nih.govwada-ama.org

Several cytochrome P450 isoforms have been identified as participants in the metabolism of ethylmorphine. The N-demethylation of ethylmorphine is primarily catalyzed by isoforms belonging to the CYP3A subfamily, with CYP3A4 being a major contributor in humans. nih.govmpa.se Studies have shown a strong correlation between the levels of immunoidentified CYP3A4 and the rates of N-demethylation in human liver microsomes. nih.gov The CYP3A subfamily is the most abundant group of CYP enzymes in the adult human liver and intestine. eur.nl

The CYP2C subfamily, specifically CYP2C11 in rats, has also been implicated in the N-demethylation of ethylmorphine. mpa.se In rhesus monkeys, purified hepatic P450 isozymes from the CYP2C and CYP3A subfamilies were both found to metabolize aminopyrine, while the CYP3A isozyme also metabolized erythromycin (B1671065) and ethylmorphine. nih.gov

While CYP2D6 is principally responsible for the O-deethylation of ethylmorphine to morphine, its role in N-demethylation is considered minor. nih.govwada-ama.orgkarger.com The involvement of multiple CYP isoforms highlights the complexity of ethylmorphine metabolism.

Kinetic studies of ethylmorphine N-demethylation in human liver microsomes have been conducted to understand the enzyme-substrate relationship. These studies have determined apparent Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the formation of this compound. In one study, the apparent Km for N-demethylation in adult human liver microsomes was found to be 1.72 mM, with a Vmax of 1.81 nmol/mg/min. researchgate.net The rate of this reaction is dependent on the reduction of cytochrome P-450 by NADPH. karger.com The conversion of the enzyme-substrate complex to the product is typically the rate-limiting step in such enzymatic reactions. teachmephysiology.com

The Lineweaver-Burk plot is a graphical representation of the Michaelis-Menten equation that is useful for analyzing enzyme kinetics. teachmephysiology.comvscht.cz It plots the inverse of the reaction rate against the inverse of the substrate concentration, yielding a straight line from which Km and Vmax can be determined. teachmephysiology.com

Table 1: Key Cytochrome P450 Isoforms in Ethylmorphine Metabolism

| CYP Isoform | Primary Metabolic Pathway | Product |

|---|---|---|

| CYP3A4 | N-demethylation | This compound |

| CYP2D6 | O-deethylation | Morphine |

| CYP2C11 (in rats) | N-demethylation | This compound |

Comparative Biotransformation Pathways of Ethylmorphine and Related Opioids

The metabolism of ethylmorphine shares similarities with other opioids, particularly codeine. Both compounds undergo N-demethylation and O-dealkylation as major biotransformation routes mediated by hepatic cytochrome P-450 enzymes. researchgate.netnih.gov For ethylmorphine, these pathways lead to this compound and morphine, respectively, while for codeine, they lead to norcodeine and morphine. researchgate.net

Studies comparing the metabolism of ethylmorphine and codeine in isolated rat hepatocytes have shown that both are metabolized via these parallel pathways. researchgate.netnih.gov The O-dealkylation of both ethylmorphine and codeine to morphine is catalyzed by the same enzyme, CYP2D1 in rats (the ortholog of human CYP2D6). researchgate.net This is supported by findings that inhibitors of CYP2D1 affect the O-dealkylation of both compounds similarly. researchgate.net

In Vitro and Ex Vivo Metabolic Models for this compound Studies

Various in vitro and ex vivo models are employed to investigate the metabolic pathways of ethylmorphine, including the formation of this compound. These models allow for controlled studies of enzymatic reactions and the identification of metabolites.

Human liver microsomes are a standard in vitro tool for studying drug metabolism as they contain a high concentration of CYP enzymes. nih.gov Studies using human liver microsomes have been instrumental in identifying the roles of CYP3A4 and CYP2D6 in the N-demethylation and O-deethylation of ethylmorphine, respectively. nih.gov The S9 fraction, which contains both microsomal and cytosolic enzymes, can also be utilized for a broader assessment of metabolic pathways.

Research with hepatic microsomes from various species, including rats, has also provided valuable insights. capes.gov.br For instance, studies with rat liver microsomes have examined the inhibitory effects of other compounds on ethylmorphine metabolism. capes.gov.br

Isolated hepatocytes provide a more complete model of hepatic metabolism as they contain the full complement of drug-metabolizing enzymes and cofactors. researchgate.netnih.gov Studies using suspensions of freshly isolated rat hepatocytes have been used to compare the metabolic pathways of ethylmorphine and codeine and to investigate the effects of other substances, like ethanol (B145695), on their metabolism. researchgate.netnih.gov These studies have confirmed that both N-demethylation and O-dealkylation occur, followed by subsequent glucuronidation of the metabolites. researchgate.net

Animal Model Systems for Metabolic Profiling (e.g., Rat, Zebrafish)

The elucidation of preclinical metabolic pathways for chemical compounds relies heavily on the use of animal model systems. These models, ranging from in vitro preparations from rodents to in vivo whole-organism models like the zebrafish, are instrumental in identifying metabolic routes, reaction kinetics, and the enzymes involved. For this compound, both rat-derived systems and the zebrafish model have provided significant insights into its biotransformation.

Rat Model Systems

The rat model, particularly through the use of isolated liver preparations, has been fundamental in characterizing the metabolism of this compound.

Detailed Research Findings: Studies utilizing suspensions of isolated rat hepatocytes and liver microsomes have established a primary metabolic pathway for this compound. researchgate.net The principal transformation is O-dealkylation, which converts this compound into normorphine. researchgate.netnih.gov This reaction is a critical step in the compound's metabolic cascade.

Further research using liver microsomes from Wistar rats has pinpointed the specific enzyme responsible for this conversion. The O-dealkylation of this compound to normorphine is predominantly catalyzed by CYP2D1, the rat orthologue of human CYP2D6. researchgate.net This was confirmed through experiments using specific chemical inhibitors and immunoinhibition studies. For instance, quinine, a known inhibitor of CYP2D1, was shown to inhibit the O-dealkylation of this compound by approximately 80% at a concentration of 5 µM. researchgate.net Conversely, troleandomycin, an inhibitor of the CYP3A family, did not inhibit this specific reaction. researchgate.net

The importance of CYP2D1 was further substantiated by using hepatocytes from Dark Agouti (DA) rats, a strain known to be deficient in this enzyme. researchgate.net In these rats, the metabolic conversion of this compound to normorphine was markedly reduced, providing strong evidence for CYP2D1's central role. researchgate.net

Additionally, studies on isolated rat hepatocytes have investigated the influence of other substances on this compound metabolism. It was found that ethanol inhibits the metabolism of this compound in a concentration-dependent manner. nih.govresearchgate.net

The following tables summarize the key enzymatic and metabolic findings from rat model studies.

Table 1: Enzymatic Profile of this compound Metabolism in Rat Liver Microsomes

| Parameter | Finding | Source |

|---|---|---|

| Primary Metabolic Reaction | O-dealkylation | researchgate.net |

| Resulting Metabolite | Normorphine | researchgate.netresearchgate.net |

| Primary Catalyzing Enzyme | CYP2D1 | researchgate.net |

| Effect of CYP2D1 Inhibitor (Quinine) | ~80% inhibition of O-dealkylation | researchgate.net |

| Effect of CYP3A Inhibitor (Troleandomycin) | No significant inhibition of O-dealkylation | researchgate.net |

| Metabolism in CYP2D1-deficient Rats | Markedly decreased formation of normorphine | researchgate.net |

Table 2: Effect of Ethanol on this compound Metabolism in Isolated Rat Hepatocytes

| Condition | Observation | Source |

|---|---|---|

| Incubation with Ethanol (5 mM to 100 mM) | Concentration-dependent inhibition of this compound metabolism. | nih.govresearchgate.net |

| Reaction Rate Constant (this compound → Normorphine) | The rate constant was reduced in the presence of 100 mM ethanol (Ratio of 0.63 compared to control). | nih.govresearchgate.net |

Zebrafish Model Systems

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for toxicological and metabolic studies. nih.gov Its value lies in the high degree of genetic and physiological similarity to mammals, including comparable opioid receptor systems and metabolic enzymes. nih.govmdpi.com This allows results from zebrafish studies to be extrapolated to higher vertebrates. nih.gov

Detailed Research Findings: While direct metabolic profiling of this compound in zebrafish is not extensively documented in the cited literature, the model has been successfully employed to study the metabolism of other synthetic opioids and complex psychoactive substances. nih.govresearchgate.net These studies demonstrate the zebrafish's capacity to perform both Phase I (e.g., hydroxylation, N-dealkylation, O-dealkylation) and Phase II (e.g., glucuronidation) metabolic reactions, which are the primary routes for opioid biotransformation. mdpi.comnih.gov

Zebrafish larvae are particularly useful as they produce a broad range of metabolites that show significant overlap with those found in human metabolism. researchgate.net Advanced analytical techniques, such as Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS), are used to identify and quantify metabolites in whole larvae or their excreta. mdpi.comnih.gov This comprehensive approach allows for the mapping of complex metabolic pathways. Given its proven utility, the zebrafish model is a suitable platform for elucidating the complete metabolic profile of this compound, including the identification of both major and minor metabolites that may be formed through various reactions.

Table 3: Established Metabolic Reactions in Zebrafish Models Applicable to Opioid Metabolism

| Metabolic Phase | Reaction Type | Relevance to this compound | Source |

|---|---|---|---|

| Phase I | Monohydroxylation | Potential pathway for forming hydroxylated derivatives. | mdpi.comnih.gov |

| Phase I | N-dealkylation | A primary pathway for many opioids. | nih.gov |

| Phase I | O-dealkylation | A primary pathway for many opioids, including the conversion of this compound to normorphine seen in rats. | nih.gov |

| Phase II | Glucuronidation | Key conjugation reaction for increasing the polarity of opioid metabolites for excretion. | mdpi.com |

Mechanistic Pharmacological Investigations Preclinical Focus

In Vitro Receptor Binding Affinity Studies

Receptor binding assays are fundamental in determining the affinity of a ligand for its target. These studies quantify the strength of the interaction between norethylmorphine and the different opioid receptor subtypes. The primary structure of morphine, particularly the N-methyl group, is a key determinant of its binding and activity, and modifications at this position significantly alter the pharmacological profile. akjournals.com

The affinity of this compound for the primary opioid receptor subtypes—mu (µ), kappa (κ), and delta (δ)—is a critical indicator of its potential effects. Morphinan (B1239233) compounds typically show the highest affinity for the µ-opioid receptor (MOR), which mediates the principal analgesic effects. mdpi.com Structure-activity relationship studies indicate that the N-substituent on the piperidine (B6355638) ring is crucial for receptor affinity. akjournals.com The substitution of morphine's N-methyl group with larger alkyl groups, or its removal to form normorphine, generally leads to a decrease in binding affinity and potency. nih.govnih.gov For instance, normorphine exhibits a reduced affinity compared to morphine. nih.gov Based on these principles, this compound, the N-desethyl metabolite of ethylmorphine, is expected to have a lower affinity for the µ-opioid receptor than morphine.

To illustrate the typical binding affinities of related compounds, the following table presents data for morphine and normorphine at different opioid receptors.

Table 1: Comparative Opioid Receptor Binding Affinities

| Compound | µ-Receptor (Ki, nM) | κ-Receptor (Ki, nM) | δ-Receptor (Ki, nM) |

|---|---|---|---|

| Morphine | 1.2 - 5.2 nih.govplos.org | ~300 | ~2000 |

| Normorphine | 11.2 nih.gov | >10000 | >10000 |

Note: Ki values are compiled from various studies and may differ based on experimental conditions. The data serves as a reference for the expected profile of this compound.

The binding affinities (Ki values) are determined using competitive radioligand binding assays. plos.orgzenodo.org This technique is a cornerstone of in vitro pharmacology for quantifying ligand-receptor interactions. zenodo.org

The methodology involves:

Preparation of Receptor Source: Cell membranes are prepared from tissues or cell lines engineered to express a high density of a specific opioid receptor subtype (e.g., CHO cells expressing human µ-opioid receptors). plos.org

Incubation with Radioligand: These membranes are incubated with a fixed concentration of a radiolabeled ligand (a "hot" ligand) known to bind with high affinity and selectivity to the target receptor. For the µ-opioid receptor, [³H]DAMGO is a commonly used radioligand. nih.gov

Competition with Unlabeled Ligand: Increasing concentrations of the unlabeled test compound (the "cold" ligand, in this case, this compound) are added to the incubation mixture. The test compound competes with the radioligand for the same binding site on the receptor.

Separation and Quantification: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. plos.org

This process allows for a precise determination of this compound's binding affinity at each opioid receptor subtype, providing a quantitative basis for its receptor selectivity profile.

Intracellular Signaling Pathway Modulation

Upon binding to an opioid receptor, this compound would initiate intracellular signaling events. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). mdpi.com Modern pharmacology also investigates the recruitment of β-arrestin, which can lead to receptor desensitization and mediate separate signaling pathways. mdpi.com

The ability of a ligand to activate G-protein signaling is assessed using functional assays, most commonly the [³⁵S]GTPγS binding assay. mdpi.comohsu.edu This assay measures the first step in the signaling cascade following receptor activation.

The process involves incubating cell membranes expressing the opioid receptor with the agonist (this compound) and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Agonist binding induces a conformational change in the receptor, causing the associated Gαi/o protein to release GDP and bind GTP (or [³⁵S]GTPγS). The amount of incorporated radioactivity is proportional to the degree of G-protein activation. From the resulting concentration-response curve, two key parameters are derived:

EC50 (Potency): The concentration of the agonist that produces 50% of the maximal response.

Emax (Efficacy): The maximum level of G-protein activation achieved by the agonist, typically expressed relative to a standard full agonist like DAMGO. ohsu.edu

Based on structure-activity relationships, this compound is anticipated to act as an agonist at the µ-opioid receptor, though likely with lower potency and potentially lower efficacy (i.e., as a partial agonist) compared to morphine.

Table 2: Conceptual [³⁵S]GTPγS Assay Data Parameters

| Compound | Potency (EC50, nM) | Efficacy (Emax, % vs. DAMGO) |

|---|---|---|

| DAMGO (Reference Full Agonist) | 5 - 15 | 100% |

| Morphine (Full Agonist) | 30 - 70 | ~90-100% |

| This compound (Hypothesized) | Higher than Morphine | Potentially <100% |

Note: This table is illustrative, showing typical relationships. Specific values for this compound are not available.

In addition to G-protein activation, agonist binding to GPCRs triggers phosphorylation of the receptor, which promotes the binding of β-arrestin proteins. mdpi.com β-arrestin recruitment leads to receptor desensitization and internalization and can also initiate G-protein-independent signaling. mdpi.comfrontiersin.org The relative tendency of a ligand to activate G-protein versus β-arrestin pathways is known as "biased agonism." frontiersin.org

The recruitment of β-arrestin is commonly measured using live-cell assays such as:

Bioluminescence Resonance Energy Transfer (BRET): The receptor is tagged with a bioluminescent donor (e.g., Renilla Luciferase) and β-arrestin is tagged with a fluorescent acceptor (e.g., GFP). Upon ligand-induced interaction, energy is transferred from the donor to the acceptor, producing a measurable light signal. nih.gov

Enzyme Complementation Assays (e.g., PathHunter): The receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing portion of the enzyme. Their interaction reconstitutes a functional enzyme that acts on a substrate to produce a chemiluminescent signal. mdpi.comnih.gov

While no specific data on β-arrestin recruitment by this compound exists, these assays would be essential to determine its signaling bias, a critical parameter in the development of modern opioids with potentially improved side-effect profiles. frontiersin.org

Functional Assays in Isolated Tissue Preparations

Classic pharmacological bioassays using isolated tissues provide a measure of a compound's functional activity in a more integrated biological system than cell membranes. For opioids, the guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations are standard models. akjournals.comuah.es These smooth muscle tissues are innervated by neurons containing opioid receptors. Activation of these receptors by an agonist inhibits the release of neurotransmitters (like acetylcholine (B1216132) in the GPI), thereby inhibiting electrically-evoked muscle contractions. norecopa.no

Guinea-Pig Ileum (GPI): This preparation is predominantly rich in µ- and κ-opioid receptors. It is highly sensitive to morphine-like agonists. nih.govuah.es

Mouse Vas Deferens (MVD): This tissue expresses µ-, κ-, and δ-opioid receptors and is particularly useful for characterizing δ-receptor activity. nih.govuah.es

In these assays, the tissue is mounted in an organ bath, and contractions are induced by electrical field stimulation. The addition of an opioid agonist causes a concentration-dependent inhibition of these contractions. By generating a concentration-response curve, one can determine the IC50 (potency) and the maximal inhibitory effect (efficacy) of the compound. akjournals.com Such studies would be vital to confirm the agonist properties of this compound and to compare its functional potency against standard opioids like morphine and normorphine. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

The pharmacological profile of morphinan-based compounds is profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies in preclinical settings aim to understand how specific molecular modifications alter a compound's interaction with opioid receptors, thereby affecting its affinity, selectivity, and functional activity (efficacy). For this compound and its analogs, SAR investigations have traditionally focused on key positions of the morphinan skeleton, most notably the substituent at the nitrogen atom (N-17) and modifications at the C-6 position.

Systematic structural variations have revealed that the nature of the N-substituent is a critical determinant of a compound's pharmacological behavior, which can range from full agonism to mixed agonism-antagonism, or pure antagonism. mdpi.com The replacement of the N-methyl group of morphine with other substituents significantly alters the resulting compound's properties. chim.it For instance, substituting the N-methyl group with an N-allyl group in morphine results in nalorphine, a compound recognized as an opioid antagonist that can also produce analgesia, defining it as a partial agonist. mdpi.complos.org

Preclinical studies have shown that substituting the parent compound, normorphine, with unbranched alkyl groups of varying lengths (from ethyl to hexyl) leads to compounds with a spectrum of activities. akjournals.com Specifically, N-substitution with ethyl, propyl, and butyl groups tends to produce dualist agonist-antagonists, while longer chains like pentyl and hexyl result in pure agonists. akjournals.com this compound, with its N-ethyl group, falls into this category of dualist compounds.

Further modifications, such as the introduction of an N-phenethyl group, have been shown to be highly favorable for mu-opioid peptide (MOP) receptor affinity and selectivity. plos.org N-phenethylnormorphine, for example, demonstrates a seven-fold greater affinity for the MOP receptor compared to morphine and acts as a potent MOP agonist. plos.org This highlights the significant impact of the N-substituent's size and character on receptor interaction.

Modifications at other sites, such as the C-6 and C-14 positions, also play a crucial role in the SAR of morphinans. The presence of a 14-hydroxyl group, for instance, can influence binding affinity. plos.org The combination of an N-phenethyl substituent and a 14-hydroxyl group results in a compound with high MOP receptor affinity, comparable to that of morphine. plos.org Similarly, replacing the C-6 hydroxyl with a carbonyl group, as seen in morphinone (B1233378) analogs like oxymorphone, is another key modification strategy. plos.org The N-phenethyl analog of oxymorphone is a highly potent MOP agonist. plos.org

The following tables present data from preclinical in vitro studies, illustrating the structure-activity relationships of various N-substituted and C-6 modified morphine analogs. The data includes binding affinities (Ki) for mu (MOP), delta (DOP), and kappa (KOP) opioid receptors, as well as functional activity (EC50 and Emax) from [³⁵S]GTPγS binding assays, which measure a compound's ability to activate G-proteins, a hallmark of agonist activity.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of N-Substituted Morphine Analogs Binding affinities were determined using competitive binding assays with brain membranes from rats (MOP, DOP) or guinea pigs (KOP). plos.org

| Compound | N-Substituent | 14-Position | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) | MOP vs DOP Selectivity | MOP vs KOP Selectivity |

| Morphine | -CH₃ | -H | 6.5 | 290 | 250 | 45 | 38 |

| 1 (N-Phenethylnormorphine) | -CH₂CH₂Ph | -H | 0.93 | 42 | 53 | 45 | 57 |

| 2 (N-Phenylpropylnormorphine) | -(CH₂)₃Ph | -H | 12 | 190 | 210 | 16 | 18 |

| 3 (14-Hydroxymorphine) | -CH₃ | -OH | 11 | 220 | 270 | 20 | 25 |

| 4 (N-Phenethyl-14-hydroxynormorphine) | -CH₂CH₂Ph | -OH | 6.2 | 110 | 130 | 18 | 21 |

Data sourced from Spetea et al. (2016). plos.org

Table 2: Opioid Receptor Binding Affinities (Ki, nM) of N-Substituted Oxymorphone Analogs Binding affinities were determined using competitive binding assays with brain membranes from rats (MOP, DOP) or guinea pigs (KOP). plos.org

| Compound | N-Substituent | 6-Position | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) | MOP vs DOP Selectivity | MOP vs KOP Selectivity |

| Oxymorphone | -CH₃ | =O | 0.81 | 130 | 150 | 160 | 185 |

| 6 (N-Phenethyloxymorphone) | -CH₂CH₂Ph | =O | 0.35 | 16 | 21 | 46 | 60 |

Data sourced from Spetea et al. (2016). plos.org

Table 3: Functional Activity ([³⁵S]GTPγS) of N-Substituted Morphinan Analogs in CHO Cells Functional activity was evaluated using [³⁵S]GTPγS binding assays in membranes from Chinese Hamster Ovary (CHO) cells stably expressing human MOP, DOP, or KOP receptors. plos.org

| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% DAMGO) |

| 1 (N-Phenethylnormorphine) | hMOP | 12.8 | 98 |

| 4 (N-Phenethyl-14-hydroxynormorphine) | hMOP | 13.9 | 95 |

| 6 (N-Phenethyloxymorphone) | hMOP | 2.63 | 102 |

| DAMGO (Reference Agonist) | hMOP | 19.3 | 100 |

| Oxymorphone | hMOP | 2.50 | 105 |

Data sourced from Spetea et al. (2016). plos.org

These preclinical data collectively demonstrate that the ethyl group in this compound is one of many possible substitutions at the N-17 position that modulates pharmacological activity. The broader SAR studies on its analogs show that larger, aromatic N-substituents like phenethyl can significantly enhance mu-opioid receptor affinity and agonist potency, while modifications at other core positions, such as C-6 and C-14, provide additional avenues for fine-tuning the pharmacological profile. plos.org

Advanced Analytical Chemistry for Norethylmorphine Research

Chromatographic Separation Techniques

Chromatography is an indispensable tool for isolating norethylmorphine from complex mixtures prior to its detection and quantification. The choice between liquid and gas chromatography is often dictated by the sample matrix, the required sensitivity, and the specific research question.

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is a widely employed technique for the analysis of this compound. mdpi.com The development of a robust LC method involves the careful selection and optimization of several key parameters to achieve the desired separation. sigmaaldrich.comscielo.br

The selection of the stationary phase is a critical first step. C18 columns are frequently utilized due to their hydrophobicity, which allows for good retention and separation of polar and non-polar analytes like this compound. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized to control the retention time and resolution of this compound from other compounds. mdpi.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often preferred to isocratic elution for complex samples, as it can improve peak shape and reduce analysis time. sigmaaldrich.com

Method optimization is a systematic process that can be aided by design of experiment (DoE) approaches, which allow for the simultaneous investigation of multiple factors. scielo.br Parameters such as mobile phase pH, flow rate, and column temperature are adjusted to achieve optimal separation efficiency, peak symmetry, and analysis time. nih.gov For instance, adjusting the pH of the mobile phase can alter the ionization state of this compound, thereby influencing its retention on a reversed-phase column.

A typical optimized LC method for this compound might involve a C18 column with a gradient elution profile starting with a high aqueous component and gradually increasing the organic solvent concentration. The flow rate is generally maintained between 0.8 and 1.2 mL/min. scielo.br Detection is commonly performed using a UV detector or, more powerfully, a mass spectrometer. nih.gov

Table 1: Example of Optimized LC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Detector | UV at 285 nm or Mass Spectrometer |

Gas chromatography is another powerful technique for the analysis of this compound, particularly in forensic toxicology and doping control. phenomenex.comscirp.org GC offers high resolution and sensitivity, making it suitable for detecting trace amounts of the compound in biological samples. openaccessjournals.comthermofisher.com

Due to the low volatility of this compound, a derivatization step is typically required before GC analysis. This process involves chemically modifying the molecule to increase its volatility and thermal stability. Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA).

The choice of the GC column is crucial for achieving good separation. Capillary columns with non-polar or medium-polarity stationary phases, such as those based on polysiloxanes, are commonly used. mdpi.com The temperature program of the GC oven is optimized to ensure the efficient separation of this compound from other analytes and matrix components.

In research environments, GC is often coupled with a mass spectrometer (GC-MS), which provides both qualitative and quantitative information. scirp.org The mass detector allows for the identification of this compound based on its characteristic mass spectrum and retention time. This combination is highly specific and is considered a gold standard in many forensic applications. openaccessjournals.com

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 20 °C/min, hold for 5 min |

| Derivatization | Silylation with BSTFA |

| Detector | Mass Spectrometer (Electron Ionization) |

Mass Spectrometry (MS) for Detection and Quantification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. thermofisher.com It is an extremely powerful tool for the analysis of this compound, offering high sensitivity and specificity. researchgate.net When coupled with a chromatographic separation technique, it provides definitive identification and accurate quantification.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte. nih.govnih.gov This capability is invaluable in research for identifying unknown compounds and confirming the identity of known substances like this compound with a high degree of confidence. amazon.comepa.gov

In the context of this compound research, HRMS can be used to distinguish it from other compounds with the same nominal mass but different elemental compositions. This is particularly useful in complex matrices where isobaric interferences are common. Time-of-flight (TOF) and Orbitrap mass analyzers are the most common types of HRMS instruments used for this purpose. researchgate.net

HRMS is also instrumental in non-targeted screening approaches, where the goal is to identify any potential drugs or metabolites in a sample without prior knowledge of their presence. nih.gov The accurate mass data obtained from HRMS can be used to search databases and tentatively identify compounds, which can then be confirmed using reference standards.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic fragmentation pattern. nih.gov This fragmentation pattern, or product ion spectrum, provides structural information about the parent ion and is highly specific to the compound. mdpi.com

MS/MS is a cornerstone for the identification and characterization of this compound metabolites. youtube.com The general approach involves first identifying the parent drug, this compound, and then searching for related compounds that exhibit characteristic fragmentation patterns. nih.govnih.gov For example, a common metabolic pathway for opioids is glucuronidation. An MS/MS experiment can be designed to specifically look for metabolites that lose a glucuronic acid moiety upon fragmentation.

By comparing the fragmentation patterns of the metabolites to that of the parent drug, researchers can deduce the site of metabolic modification. mdpi.com This information is crucial for understanding the metabolic fate of this compound in the body.

Electrospray ionization (ESI) is a soft ionization technique that is widely used for the analysis of polar and thermally labile compounds like opioids. creative-proteomics.comwikipedia.org In ESI, a high voltage is applied to a liquid to create an aerosol, which then generates gas-phase ions. nih.gov A significant advantage of ESI is that it typically produces intact molecular ions (or pseudomolecular ions), which simplifies the mass spectrum and provides clear molecular weight information. wikipedia.org

ESI is commonly used in conjunction with liquid chromatography-mass spectrometry (LC-MS) for the analysis of this compound and its metabolites in biological fluids. scispace.com The technique is highly sensitive and can be operated in either positive or negative ion mode, depending on the analyte. For this compound, positive ion mode is generally preferred as it readily forms protonated molecules [M+H]+.

Other ionization techniques, such as atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI), can also be used in opioid research, although ESI is the most prevalent. The choice of ionization technique depends on the specific properties of the analyte and the research objectives.

Table 3: Common Ionization Techniques in Opioid Research

| Ionization Technique | Principle | Typical Analytes |

| Electrospray Ionization (ESI) | High voltage applied to a liquid to create an aerosol and generate ions. nih.gov | Polar, thermally labile compounds (e.g., opioids, metabolites). creative-proteomics.com |

| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge creates reactant ions that ionize the analyte through chemical reactions. | Less polar, thermally stable compounds. |

| Atmospheric Pressure Photoionization (APPI) | UV lamp ionizes the analyte. | Non-polar compounds, aromatic compounds. |

Spectroscopic Analysis Methods

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a suite of powerful, non-destructive tools for chemical analysis. Different spectroscopic methods probe various aspects of a molecule's structure and electronic properties, providing complementary information for a comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic molecules. mdpi.comnih.gov It provides detailed information about the local environments of atoms within a molecule, allowing chemists to deduce connectivity and stereochemistry. nih.gov For this compound, NMR is indispensable for confirming its molecular skeleton and the specific arrangement of its atoms.

In the synthesis and characterization of this compound hydrochloride as a reference material for doping control analysis, NMR was a primary technique used for structural confirmation and purity assessment. nih.gov The analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each hydrogen and carbon atom in the molecule, confirming the presence of the N-ethyl group and the integrity of the morphine core structure. Modern approaches even utilize machine learning frameworks to analyze experimental NMR data, providing a quantitative probabilistic ranking of the most likely chemical structure, which can greatly accelerate the confirmation of unknown compounds or newly synthesized materials like this compound. rsc.orgfrontiersin.orgchemrxiv.org

Table 1: Analytical Techniques for this compound Hydrochloride Characterization This table summarizes the analytical methods employed in a study to synthesize and validate this compound hydrochloride as a reference material.

| Analytical Technique | Purpose in this compound Research | Reference |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of the molecular skeleton. | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact mass and elemental composition. | nih.gov |

| Fourier Transform Infrared (FT-IR) | Identification of functional groups present in the molecule. | nih.gov |

| Thermogravimetry (TGA) | Assessment of thermal stability and solvent/water content. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Determination of purity and potency. | nih.gov |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the chemical bonds within a molecule. horiba.com They are used to identify functional groups and provide a unique "fingerprint" for a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending). It is a ubiquitous technique for characterizing unknown materials by identifying their constituent functional groups. rsc.org In the analysis of this compound, Fourier Transform Infrared (FT-IR) spectroscopy was used to identify key functional groups, such as hydroxyl (-OH), amine (N-H, although substituted in this case), and ether (C-O-C) linkages, confirming the compound's structural features. nih.gov The resulting spectrum, with its characteristic absorption bands, serves as a reference for the identification of this compound in various samples. nih.govscielo.br

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a laser interacts with a molecule, and the scattered light provides information about its vibrational modes. horiba.com Each peak in a Raman spectrum corresponds to a specific molecular bond vibration, offering a distinct chemical fingerprint. horiba.com This method is highly specific and can provide information on chemical structure, phase, and crystallinity. horiba.commdpi.com While specific Raman data for this compound is not detailed in the provided literature, the technique is widely applied to characterize organic molecules. rsc.org It could be used to probe the C-C, C=C, C-H, and N-O bonds within the this compound structure, complementing the data from IR spectroscopy. horiba.com Because it is non-destructive and requires minimal sample preparation, it is a valuable tool for the characterization of pharmaceutical compounds. mdpi.com

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. mt.com This technique is particularly useful for compounds with chromophores (light-absorbing groups), such as aromatic rings found in the this compound structure. According to the Beer-Lambert law, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution. mt.com This principle makes UV-Vis spectroscopy a straightforward and widely used method for the quantitative analysis of compounds in solution. mt.commeasurlabs.com In pharmaceutical research, it is frequently employed for purity checks, quantification of active pharmaceutical ingredients (APIs), and dissolution testing. thermofisher.commdpi.com

Fluorescence Spectroscopy: Fluorescence spectroscopy is another photoluminescent technique that involves exciting a molecule (a fluorophore) with light of a specific wavelength and detecting the light it emits at a longer wavelength. horiba.com Fluorescence intensity is linearly correlated with the concentration of the fluorophore, making it an extremely sensitive method for quantitative analysis—often much more so than absorption spectroscopy. bmglabtech.comuci.edu While not all molecules are naturally fluorescent, chemical derivatization can be used to attach a fluorescent tag. The technique is valuable in various research assays, including enzyme activity studies and the quantification of nucleic acids. bmglabtech.comnih.gov For a compound like this compound, fluorescence-based assays could be developed for highly sensitive detection in biological fluids or pharmaceutical formulations. bmglabtech.commeasurlabs.com

Sample Preparation Methodologies (e.g., Solid-Phase Extraction)

Before instrumental analysis, a sample containing the analyte of interest often needs to be prepared to remove interfering substances and concentrate the analyte. thermofisher.com Solid-Phase Extraction (SPE) is a highly effective and widely used sample preparation technique for isolating analytes from complex matrices like urine, blood, or environmental samples. sigmaaldrich.com

SPE operates on principles similar to chromatography, using a solid sorbent material to selectively adsorb either the analyte or the matrix interferences. thermofisher.comsigmaaldrich.com The choice of sorbent (e.g., reversed-phase, normal-phase, ion-exchange) depends on the chemical properties of the analyte and the sample matrix. sigmaaldrich.com For opioids, which are often basic compounds, cation-exchange cartridges are commonly used. nih.gov The process generally involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the purified analyte with a small volume of solvent. thermofisher.com

Research on the analysis of opioids in urine has demonstrated the validation of automated SPE methods that can process numerous samples with high precision and accuracy. nih.gov For instance, methods have been developed using Oasis HLB cartridges for the extraction of morphine glucuronides and related compounds from urine prior to LC-MS analysis. oup.com Automation of the SPE process not only improves throughput but also enhances reproducibility and reduces operator intervention and exposure to samples. nih.gov

Table 2: Generalized Steps of a Solid-Phase Extraction (SPE) Protocol This table outlines the fundamental stages involved in an SPE procedure for sample purification and concentration.

| Step | Description | Purpose |

| 1. Conditioning | The sorbent is treated with a solvent (e.g., methanol) followed by the sample matrix buffer (e.g., water or a specific pH buffer). | To wet the sorbent and create a chemical environment receptive to analyte binding. |

| 2. Sample Loading | The pre-treated sample is passed through the SPE cartridge. | The analyte of interest binds to the sorbent material. |

| 3. Washing | One or more solvents are passed through the cartridge. | To rinse away interfering compounds and impurities that did not bind as strongly as the analyte. |

| 4. Elution | A specific solvent is used to disrupt the interaction between the analyte and the sorbent. | To release the purified and concentrated analyte from the sorbent for collection. |

Chemometric Approaches in Analytical Data Analysis

Modern analytical instruments generate vast and complex datasets, especially from techniques like spectroscopy and chromatography. Chemometrics is the application of mathematical and statistical methods to extract meaningful chemical information from this data. ebsco.comresearchgate.net It plays a crucial role in organizing, processing, and interpreting large datasets to build predictive models, recognize patterns, and classify samples. researchgate.netmdpi.com

When analyzing this compound and related compounds, data from spectroscopic instruments can be arranged into a data matrix, where each row represents a sample and each column represents a measured variable (e.g., absorbance at a specific wavelength). frontiersin.org Exploratory data analysis techniques, such as Principal Component Analysis (PCA), are then used to reduce the dimensionality of the data and visualize its main characteristics, often revealing clusters or outliers. frontiersin.orgku.dk

For quantitative purposes, regression methods like Partial Least Squares (PLS) are employed to build models that correlate the spectral data with a property of interest, such as the concentration of this compound. researchgate.netku.dk In qualitative analysis, chemometric models can be used for classification, for example, to distinguish between different classes of compounds or to verify the authenticity of a pharmaceutical product based on its spectral fingerprint. mdpi.comfrontiersin.org These multivariate approaches allow for the utilization of the entire spectrum, providing more robust and reliable results than analysis based on a single data point. frontiersin.org

Computational Chemistry and Molecular Modeling Studies

Ligand-Receptor Docking Simulations for Norethylmorphine

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. dovepress.comresearchgate.net This method is instrumental in understanding intermolecular interactions and estimating the binding affinity of the complex. researchgate.net

In one notable study, the binding potential of fifteen opioid compounds, including this compound, was investigated against the main protease (Mpro) of the SARS-CoV-2 virus, a potential therapeutic target. nih.govelifesciences.org The docking simulations, performed using the Molecular Operating Environment (MOE) software, aimed to identify potential inhibitors of the viral enzyme. elifesciences.org The results indicated that most of the opioid derivatives exhibited a strong binding affinity for the Mpro active site. nih.govelifesciences.org this compound, along with other compounds in the study, was shown to form hydrophobic interactions with key amino acid residues, such as GLU166, within the receptor's binding pocket. elifesciences.org

| Compound | Target Receptor | Key Interacting Residues | Docking Software | Primary Finding |

|---|---|---|---|---|

| This compound | SARS-CoV-2 Mpro (PDB: 6LU7) | GLU166 (hydrophobic interaction) | MOE | Demonstrated good binding affinity with the viral protease active site. elifesciences.org |

Beyond viral proteins, molecular docking is crucial for understanding how opioids interact with their primary targets, the opioid receptors. dovepress.comfrontiersin.org For instance, docking studies on the µ-opioid receptor (MOR) have revealed that different opioid ligands adopt distinct binding poses. frontiersin.org These studies, often based on high-resolution crystal structures, help identify critical interactions, such as those with residues like D147, Y148, and Y326, which are essential for receptor activation. frontiersin.org While specific docking scores for this compound with opioid receptors are not detailed in the referenced literature, such approaches are fundamental to elucidating its binding mechanism. frontiersin.orgdovepress.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, capturing the movement of atoms and molecules over time. nih.govmdpi.comrsc.org This technique is invaluable for analyzing the conformational flexibility of ligands and receptors and for studying the kinetics of binding events. nih.govrsc.org

Conformational Analysis: A molecule like this compound is not static; it exists as an ensemble of different shapes or conformations. upenn.edufrontiersin.org MD simulations can explore this conformational landscape, revealing how the molecule flexes and adapts its shape within a biological environment, such as the binding pocket of a receptor. researchgate.netnih.gov The simulation tracks the trajectory of each atom based on a molecular mechanics force field, providing insights into the stability of different poses and the transitions between them. mdpi.comnih.gov While specific MD studies focusing solely on the conformational analysis of this compound are not prominently featured in the searched literature, simulations of related opioid ligands bound to receptors like the µ-opioid receptor have been performed. dovepress.commdpi.com For example, a 100-nanosecond MD simulation was conducted on a pholcodine-Mpro complex to confirm its stability, analyzing metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.govelifesciences.org Such analyses are critical for refining docking poses and understanding the dynamic nature of the ligand-receptor interaction. researchgate.netmalvernpanalytical.com

Binding Kinetics: Binding kinetics, which includes the association rate (k_on) and dissociation rate (k_off) of a ligand, is a critical determinant of a drug's efficacy and duration of action. bmglabtech.comnih.govmalvernpanalytical.com These parameters describe how quickly a ligand binds to its target and how long the resulting complex lasts. nih.govmalvernpanalytical.com Advanced MD simulation techniques, such as accelerated MD or metadynamics, can be used to simulate the rare events of ligand binding and unbinding, which often occur on timescales longer than those accessible by conventional MD. nih.gov These methods allow for the calculation of kinetic constants and provide a detailed picture of the binding and unbinding pathways. malvernpanalytical.com

| Simulation Type | Purpose | Key Metrics | Application to this compound |

|---|---|---|---|

| Conventional MD | Assess stability of the ligand-receptor complex; analyze conformational flexibility. researchgate.net | RMSD, RMSF, Radius of Gyration (Rg), Hydrogen Bonds. researchgate.net | Could be used to refine docking poses of this compound and analyze its dynamic interactions with receptor residues. |

| Enhanced Sampling MD (e.g., Accelerated MD) | Simulate binding/unbinding events; calculate kinetic rates. nih.gov | Association rate (k_on), Dissociation rate (k_off), Binding free energy. nih.govnih.gov | Could elucidate the mechanism and speed of this compound binding to and dissociating from its target receptor. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of compounds with their biological activity. kcl.ac.uknih.gov By identifying mathematical relationships between molecular descriptors (properties derived from the structure) and an experimental outcome (e.g., binding affinity), QSAR models can predict the activity of new, untested compounds. nih.gov

The development of a QSAR model involves several key steps:

Data Set Collection: A set of molecules with known biological activities (the training set) is compiled. nih.gov

Descriptor Calculation: Various physicochemical, topological, and electronic properties (descriptors) are calculated for each molecule. nih.gov

Model Building: Statistical or machine learning methods, such as multiple linear regression or k-Nearest Neighbors (kNN), are used to build a mathematical equation linking the descriptors to the activity. kcl.ac.uknih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets. nih.gov

While no specific QSAR models for this compound were identified in the search results, numerous studies have successfully applied this methodology to related opioid compounds, particularly fentanyl analogs. kcl.ac.uknih.gov These models have been used to predict the binding affinity of new molecules to the µ-opioid receptor, helping to identify potentially potent analgesics or to flag new psychoactive substances. kcl.ac.uknih.govnih.gov For example, QSAR models for fentanyl-like structures have been developed using 2D fingerprints (ECFP6, FCFP6) and 3D field-based approaches, which proved effective in predicting µ-opioid receptor affinity. kcl.ac.uk A similar strategy could be employed for a series of this compound analogs to guide the design of new compounds with optimized activity profiles.

Prediction of Metabolic Fate using In Silico Tools

Predicting how a compound will be metabolized in the body is a critical aspect of drug development. In silico metabolic prediction tools have become essential for forecasting the formation of metabolites, which can influence a compound's efficacy and safety. nih.govnih.gov These tools typically use either rule-based systems, which apply known biotransformation rules, or machine learning models trained on extensive metabolism data. nih.govresearchgate.net

Several well-established software tools are available for this purpose, including:

BioTransformer: Uses a combination of machine learning and rule-based systems to predict metabolism in various biological systems. nih.gov

SyGMa (Systematic Guideline for Metabolism): A rule-based approach that can predict metabolites from Phase I and Phase II reactions. researchgate.net

GLORYx and MetaPredictor: More recent tools that leverage deep learning and language models to predict metabolite structures without predefined rules, offering broader applicability. researchgate.net

For this compound, its metabolic pathway involves enzymes from the cytochrome P450 (CYP) family. Specifically, this compound is known to be a metabolite of ethylmorphine via N-demethylation, a reaction catalyzed primarily by the CYP3A4 enzyme. elifesciences.orgnih.gov Subsequently, this compound itself can undergo O-deethylation to form morphine, a reaction mediated by the polymorphic CYP2D6 enzyme. elifesciences.orgnih.gov

In silico tools can simulate these metabolic steps. By inputting the structure of this compound, these programs would apply their transformation rules or models to predict potential sites of metabolism and the resulting products. For example, the software would identify the O-ethyl group as a likely site for Phase I oxidation (dealkylation) by CYP enzymes, correctly predicting the formation of morphine. researchgate.net

| Parent Compound | Metabolic Reaction | Primary Enzyme | Metabolite | In Silico Prediction Method |

|---|---|---|---|---|

| Ethylmorphine | N-demethylation | CYP3A4 nih.gov | This compound | Rule-based or machine learning models (e.g., BioTransformer, SyGMa, MetaPredictor) predict Phase I oxidation reactions. nih.govresearchgate.net |

| This compound | O-deethylation | CYP2D6 nih.gov | Morphine |

Theoretical Studies on Enzymatic Reaction Mechanisms

While in silico tools can predict what metabolites might form, theoretical studies using quantum mechanics (QM) can elucidate how these transformations occur at an electronic level. Understanding the detailed mechanism of enzyme-catalyzed reactions is crucial for explaining enzyme specificity and efficiency.

To study reactions like the demethylation or deethylation of this compound by CYP enzymes, researchers often employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. mdpi.com In this approach:

The QM region consists of the substrate (this compound) and the critical parts of the enzyme's active site, including the heme cofactor of the CYP enzyme. This region is treated with high-level quantum mechanical calculations that can accurately model the breaking and forming of chemical bonds. rsc.org

The MM region includes the rest of the protein and the surrounding solvent, which are modeled using classical molecular mechanics. This allows the simulation to account for the structural and electrostatic influence of the entire enzyme environment on the reaction. rsc.org

Comparative Academic Studies with Other Opioid Compounds

Preclinical Pharmacological Comparisons with Morphine and Codeine

Preclinical studies, primarily in animal models, have been instrumental in elucidating the pharmacological profile of norethylmorphine and its parent compound, ethylmorphine, in comparison to morphine and codeine. These studies often focus on analgesic and antitussive (cough-suppressing) effects.

In a study involving dogs with mechanically induced coughs, the antitussive efficacy of ethylmorphine was compared to that of codeine and morphine when administered intravenously. The estimated effective dose for ethylmorphine was 5mg/kg, while codeine required a lower dose of 3 mg/kg, and morphine was the most potent at 0.5 mg/kg. mpa.se Another study in guinea pigs exposed to sulphur dioxide inhalation to induce coughing found the ED50 (the dose required to produce a therapeutic effect in 50% of the population) for total cough suppression to be 13mg/kg for ethylmorphine and 8mg/kg for codeine. mpa.se

While direct preclinical data on the analgesic potency of this compound is limited in the provided context, the effects of its parent compound, ethylmorphine, and related opioids offer valuable insights. For instance, studies in rats using the tail withdrawal and formalin tests have shown that hydrocodone, another codeine derivative, exhibits greater analgesic effects than codeine but less than morphine. frontiersin.org This suggests a hierarchy of potency among these related compounds. It is important to note that while structurally similar, equipotency between ethylmorphine, codeine, and morphine cannot be assumed. mpa.se

Table 1: Comparative Antitussive Efficacy in Animal Models

| Compound | Animal Model | Induction Method | Effective Dose |

|---|---|---|---|

| Ethylmorphine | Dog | Mechanical Tracheal Stimulation | 5 mg/kg (IV) |

| Codeine | Dog | Mechanical Tracheal Stimulation | 3 mg/kg (IV) |

| Morphine | Dog | Mechanical Tracheal Stimulation | 0.5 mg/kg (IV) |

| Ethylmorphine | Guinea Pig | Sulphur Dioxide Inhalation | 13 mg/kg (ED50) |

| Codeine | Guinea Pig | Sulphur Dioxide Inhalation | 8 mg/kg (ED50) |

Differential Metabolic Routes Compared to Parent Compounds and Other Metabolites

The metabolism of this compound is intrinsically linked to its parent compound, ethylmorphine, and shares pathways with codeine and morphine. Ethylmorphine is primarily metabolized through two main pathways: O-deethylation to form morphine and N-demethylation to produce this compound. mpa.senih.govwada-ama.org

The O-deethylation of ethylmorphine to morphine is catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6). nih.govwada-ama.org This is a critical pathway as morphine is a potent opioid agonist. mpa.se The rate of this conversion can vary significantly between individuals depending on their CYP2D6 genotype, categorizing them as poor, extensive, or ultra-rapid metabolizers. nih.goveuropa.eu

Conversely, the N-demethylation of ethylmorphine to this compound is primarily mediated by CYP3A4. mpa.senih.gov Similarly, codeine undergoes N-demethylation to form norcodeine. researchgate.net Both this compound and norcodeine can be further metabolized to normorphine. researchgate.net

A key difference in the metabolic profile is the initial dealkylation step. Ethylmorphine undergoes O-deethylation, while codeine undergoes O-demethylation, both yielding morphine. researchgate.net The major metabolite of ethylmorphine is ethylmorphine-6-glucuronide, formed through glucuronidation. mpa.sewada-ama.org Morphine itself is metabolized into morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G), with M6G being an active metabolite. mpa.seresearchgate.net

Studies have shown that after the administration of ethylmorphine, this compound can be detected in urine after hydrolysis. nih.gov The urinary excretion of metabolites is influenced by the individual's CYP2D6 phenotype, with extensive metabolizers excreting significantly more morphine than poor metabolizers after receiving either codeine or ethylmorphine. nih.gov

Table 2: Primary Metabolic Pathways of Ethylmorphine and Codeine

| Parent Compound | Metabolic Pathway | Primary Enzyme | Key Metabolite(s) |

|---|---|---|---|

| Ethylmorphine | O-deethylation | CYP2D6 | Morphine |

| N-demethylation | CYP3A4 | This compound | |

| Glucuronidation | UGTs | Ethylmorphine-6-glucuronide | |

| Codeine | O-demethylation | CYP2D6 | Morphine |

| N-demethylation | CYP3A4 | Norcodeine | |

| Glucuronidation | UGTs | Codeine-6-glucuronide |

Structural Similarities and Differences Influencing Research Findings

This compound belongs to the morphinan (B1239233) class of chemical compounds, sharing the characteristic morphinan backbone with morphine, codeine, and ethylmorphine. mpa.seontosight.ai This core structure consists of a 4,5-epoxy ring system. ontosight.ai The key structural differences between these compounds lie in the substitutions at the 3-position (phenolic hydroxyl group) and the 17-position (tertiary amine).

Morphine has a hydroxyl group at the 3-position. In codeine, this is replaced by a methoxy (B1213986) group (-OCH3), and in ethylmorphine, it is an ethoxy group (-OCH2CH3). wada-ama.orgresearchgate.net this compound is the N-demethylated derivative of ethylmorphine, meaning the methyl group on the nitrogen at position 17 is absent. wada-ama.org Similarly, norcodeine is the N-demethylated derivative of codeine. ncats.io

These seemingly minor structural modifications have a significant impact on the pharmacological and metabolic properties of the compounds. The nature of the substituent at the 3-position influences the compound's ability to cross the blood-brain barrier and its affinity for opioid receptors. The conversion of codeine and ethylmorphine to morphine, which has a free hydroxyl group at the 3-position, is crucial for their analgesic effects. europa.eu

The N-demethylation to form "nor-" compounds like this compound and norcodeine generally results in metabolites with reduced opioid activity compared to their parent compounds. ncats.io However, the presence of these metabolites is significant for forensic and toxicological analysis, as they can help to identify the parent drug administered. nih.gov For instance, the ratio of total morphine to total this compound in urine can be used to investigate the potential origin of morphine. wada-ama.org

The structural similarities also mean that these compounds can interact with the same metabolic enzymes, leading to potential drug-drug interactions. For example, inhibitors of CYP2D1 (the rat equivalent of human CYP2D6) have been shown to inhibit the O-dealkylation of both ethylmorphine and codeine. researchgate.net

Table 3: Structural Comparison of Selected Opioids

| Compound | Substitution at 3-Position | Substitution at 17-Position |

|---|---|---|

| Morphine | Hydroxyl (-OH) | Methyl (-CH3) |

| Codeine | Methoxy (-OCH3) | Methyl (-CH3) |

| Ethylmorphine | Ethoxy (-OCH2CH3) | Methyl (-CH3) |

| This compound | Ethoxy (-OCH2CH3) | Hydrogen (-H) |

| Norcodeine | Methoxy (-OCH3) | Hydrogen (-H) |

| Normorphine | Hydroxyl (-OH) | Hydrogen (-H) |

Norethylmorphine As a Research Probe and Reference Material

Utility as a Certified Reference Standard in Analytical Research

Norethylmorphine is crucial as a certified reference material (CRM) for ensuring the accuracy and reliability of analytical testing, particularly in forensic toxicology and anti-doping analysis. industry.gov.auresearchgate.netadvatechgroup.com As there has been no readily available commercial source for this compound in a reference material context, its synthesis and characterization are vital for the scientific community. nih.gov

Certified standards of this compound are produced by national metrology institutes and specialized chemical suppliers. industry.gov.aulgcstandards.comlgcstandards.com These standards undergo rigorous characterization to confirm their identity and purity. The process involves a combination of advanced spectroscopic and analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy nih.govindustry.gov.au

High-Resolution Mass Spectrometry (HRMS) nih.gov

Fourier Transform Infrared Spectroscopy (FT-IR) nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID) industry.gov.au

Thermogravimetric Analysis (TGA) nih.gov

High-Performance Liquid Chromatography (HPLC) nih.gov

The certified purity value is often determined using a mass balance approach, which accounts for organic impurities, volatile substances, and non-volatile residues. industry.gov.au This ensures the material is suitable for use as a primary calibrator in quantitative assays. industry.gov.au In forensic and anti-doping laboratories, the availability of this compound CRM is essential for developing and validating methods to detect ethylmorphine use and to distinguish its metabolic signature from the administration of other opioids like morphine. wada-ama.orgresearchgate.net

| Property | Data | Source |

|---|---|---|

| Analyte Name | This compound; Ethylnormorphine | lgcstandards.comlgcstandards.com |

| CAS Number | 72165-34-5 (base) | lgcstandards.comlgcstandards.com |

| Molecular Formula | C18H21NO3 | lgcstandards.comlgcstandards.com |

| Molecular Weight | 299.36 g/mol | lgcstandards.comlgcstandards.com |

| Purity (Mass Fraction) | 96.5 ± 2.8% (as HCl salt); >95% (as base) | lgcstandards.comindustry.gov.au |

| Intended Use | Primary calibrator in analytical testing | industry.gov.au |

Application as a Metabolite Marker in Preclinical Biotransformation Investigations

This compound is a key metabolite marker in the study of ethylmorphine's biotransformation. researchgate.netnih.gov Ethylmorphine undergoes several metabolic transformations in the body, primarily in the liver. Two major pathways are O-deethylation to form morphine and N-demethylation to produce this compound. nih.govmpa.se

The N-demethylation of ethylmorphine to this compound is catalyzed by cytochrome P450 (CYP) enzymes, with studies pointing specifically to the involvement of CYP3A and CYP2C11 isoforms. nih.govmpa.se The O-deethylation pathway to morphine is primarily handled by the polymorphic CYP2D6 enzyme. wada-ama.orgnih.gov

| Parent Compound | Metabolic Reaction | Resulting Metabolite | Primary Enzyme(s) Involved | Source |

|---|---|---|---|---|

| Ethylmorphine | N-demethylation | This compound | CYP3A4, CYP2C11 | nih.govmpa.se |

| Ethylmorphine | O-deethylation | Morphine | CYP2D6 | wada-ama.orgnih.gov |

| Ethylmorphine | Glucuronidation | Ethylmorphine-6-glucuronide | UGT2B7 | mpa.se |

Potential as a Pharmacological Tool for Opioid Receptor Characterization